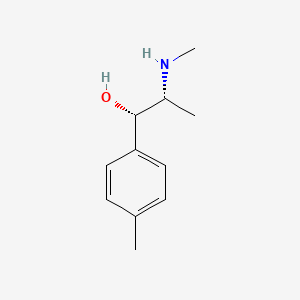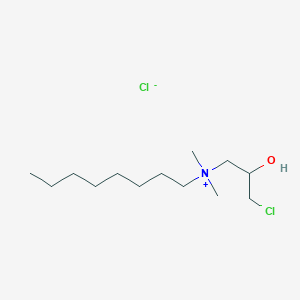
(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride is a quaternary ammonium compound known for its cationic properties. It is widely used in various industrial and scientific applications due to its ability to modify surfaces and interact with negatively charged molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride typically involves the reaction of caprylyl chloride with (3-chloro-2-hydroxypropyl)dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 40-45°C and stirring for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form ketones or reduction to form alcohols.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a cationic surfactant and phase transfer catalyst.
Biology: Employed in the modification of biomolecules and cell membranes.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of cationic polymers and as a conditioning agent in personal care products
Mechanism of Action
The compound exerts its effects primarily through its cationic nature. It interacts with negatively charged molecules, such as cell membranes and proteins, leading to changes in their structure and function. The molecular targets include phospholipids in cell membranes and anionic sites on proteins. The pathways involved often include disruption of membrane integrity and inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- (2-Chloroethyl)trimethylammonium chloride
- Glycidyltrimethylammonium chloride
Uniqueness
(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride is unique due to its longer alkyl chain (caprylyl group), which enhances its hydrophobic interactions and surface activity compared to similar compounds with shorter alkyl chains. This makes it particularly effective in applications requiring strong surface modification and interaction with hydrophobic substrates .
Properties
CAS No. |
106926-46-9 |
|---|---|
Molecular Formula |
C13H29Cl2NO |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(3-chloro-2-hydroxypropyl)-dimethyl-octylazanium;chloride |
InChI |
InChI=1S/C13H29ClNO.ClH/c1-4-5-6-7-8-9-10-15(2,3)12-13(16)11-14;/h13,16H,4-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
AVBRMKWCAQKSHV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)

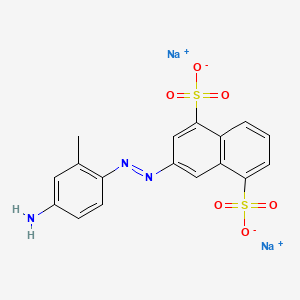

![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
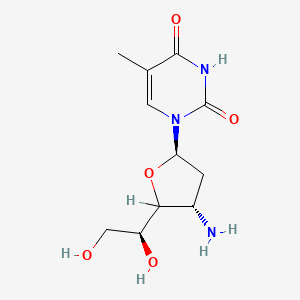



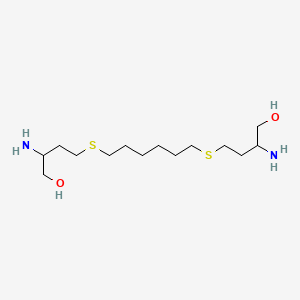

![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)
